

Application Notes & Protocols: TCO-PEG- Tetrazine In Vivo Pretargeting Strategies

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Compound of Interest		
Compound Name:	Tco-peg11-tco	
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Introduction: The Principle of Bioorthogonal Pretargeting

In vivo pretargeting is a multi-step strategy designed to improve the specificity and efficacy of targeted imaging and radiotherapy. This approach decouples the targeting of a disease site from the delivery of a potent payload (e.g., a radionuclide). The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz) is exceptionally well-suited for this purpose due to its extremely fast reaction kinetics, high selectivity, and biocompatibility.[1][2]

The strategy typically involves two steps:

- Step 1 (Targeting): A targeting moiety, such as a monoclonal antibody (mAb) modified with a
 TCO group, is administered. This mAb-TCO conjugate is given time to accumulate at the
 target site (e.g., a tumor) while the unbound excess clears from circulation.[3][4]
- Step 2 (Payload Delivery): A small, rapidly clearing molecule carrying the tetrazine-conjugated payload (e.g., a radiolabel) is administered. This Tz-probe rapidly finds and "clicks" with the TCO-modified antibody at the target site.[3][4] The unreacted Tz-probe is quickly eliminated from the body, typically via the kidneys.[5]

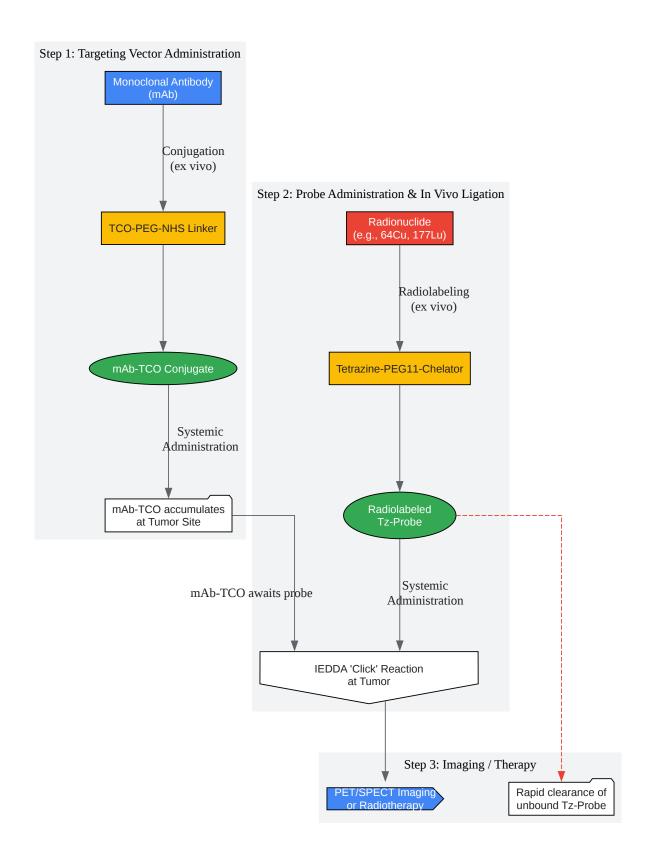


This method significantly enhances target-to-background ratios, allowing for earlier and clearer imaging.[1] It also reduces the radiation dose to healthy tissues, a critical advantage for therapeutic applications.[6][7] The use of a Polyethylene Glycol (PEG) linker, such as PEG11, in the construction of the tetrazine probe is common to improve solubility and pharmacokinetic properties.[8]

Key Components and Workflow

The success of the TCO-Tetrazine pretargeting strategy relies on three key components: the TCO-modified targeting vector, the Tetrazine-conjugated probe, and the bioorthogonal reaction that links them in vivo.



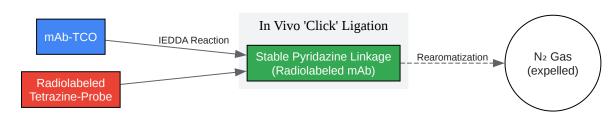


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Caption: General workflow for in vivo pretargeting using TCO-mAb and a radiolabeled Tetrazine probe.

The chemical ligation at the heart of this strategy is the IEDDA reaction. This cycloaddition reaction proceeds rapidly at physiological conditions to form a stable dihydropyridazine, which then rearomatizes with the expulsion of nitrogen gas to form a stable pyridazine conjugate.



Reactants at Target Site

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Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and Tetrazine.

Experimental Protocols

Protocol 1: TCO-Conjugation of a Monoclonal Antibody

This protocol describes the general procedure for conjugating a TCO-NHS ester to a monoclonal antibody (mAb).

Materials:

- Monoclonal Antibody (e.g., huA33, 5B1) in a suitable buffer (e.g., PBS, pH 7.4).
- TCO-PEG-NHS Ester (e.g., TCO-PEG4-NHS).
- Anhydrous Dimethyl Sulfoxide (DMSO).
- PD-10 desalting columns (or equivalent size-exclusion chromatography system).



Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5.

Procedure:

- Antibody Preparation: Buffer exchange the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.
- TCO-Linker Preparation: Prepare a stock solution of the TCO-PEG-NHS ester in anhydrous DMSO at a concentration of 10-20 mM.
- Conjugation Reaction: Add the TCO-linker solution to the mAb solution. A molar excess of 20-40 fold of the TCO-linker to the mAb is typically used.[7] The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
- Purification: Purify the resulting mAb-TCO conjugate from unreacted TCO-linker using a PD-10 desalting column, eluting with PBS (pH 7.4).
- Characterization: Determine the protein concentration (e.g., by BCA assay) and the degree
 of labeling (number of TCO molecules per mAb) using methods such as MALDI-TOF mass
 spectrometry or by reacting a sample with a tetrazine-fluorophore and measuring
 absorbance. A typical TCO-to-mAb ratio is between 5:1 and 10:1.[9]
- Storage: Store the purified mAb-TCO conjugate at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Radiolabeling of a DOTA-PEG11-Tetrazine Probe with ¹⁷⁷Lu

This protocol outlines the radiolabeling of a tetrazine probe for SPECT imaging and radiotherapy.

Materials:

DOTA-PEG11-Tetrazine precursor.



- 177LuCl₃ in 0.05 M HCl.
- Ammonium Acetate Buffer (0.5 M, pH 5.5).
- Gentisic Acid solution (50 mg/mL in water).
- C18 Sep-Pak light cartridge.
- Ethanol, USP grade.
- Saline, sterile.
- Radio-TLC system for quality control.

Procedure:

- Reaction Setup: In a sterile, low-binding microcentrifuge tube, combine 5-10 μg of the DOTA-PEG11-Tetrazine precursor with 100 μL of ammonium acetate buffer.
- Radical Scavenging: Add 5 µL of gentisic acid solution to prevent radiolysis.
- Radiolabeling: Add 5-10 mCi (185-370 MBq) of ¹⁷⁷LuCl₃ to the reaction tube. Vortex gently.
- Incubation: Incubate the reaction at 85-95°C for 30 minutes.
- Quality Control: After cooling to room temperature, assess the radiochemical purity (RCP) using radio-TLC. An RCP of >95% is desired.
- Purification (if necessary): If the RCP is below 95%, purify the product using a C18 Sep-Pak cartridge.
 - Condition the cartridge with ethanol (5 mL) followed by water (10 mL).
 - Load the reaction mixture onto the cartridge.
 - Wash with water (10 mL) to remove unreacted ¹⁷⁷Lu.
 - Elute the ¹⁷⁷Lu-DOTA-PEG11-Tz with 0.5 mL of ethanol.



- Evaporate the ethanol under a stream of nitrogen and reconstitute the final product in sterile saline for injection.
- Final Formulation: The final product should be sterile-filtered and formulated in saline with a small amount of stabilizer (e.g., ascorbic acid) for in vivo use.

Protocol 3: In Vivo Pretargeted PET/CT Imaging

This protocol describes a typical pretargeting study in tumor-bearing mice.

Animal Model:

Athymic nude mice bearing subcutaneous tumor xenografts (e.g., LS174T, SW1222).[5][9]
 Tumors should reach a size of 100-200 mm³ before the study begins.

Procedure:

- mAb-TCO Administration (Day 0): Administer 100-200 μg of the mAb-TCO conjugate (e.g., 5B1-TCO) to each mouse via intravenous (tail vein) injection.[10] This allows the antibody to accumulate at the tumor.
- Accumulation Period (Day 0 to Day 3): Allow the mAb-TCO to circulate and accumulate at the tumor site for an optimal period, typically 24 to 72 hours.[7][10][11] This interval is crucial for maximizing tumor uptake and minimizing background signal from circulating antibody.
- Radiotracer Administration (Day 3): Administer the radiolabeled tetrazine probe (e.g., 40-50 μCi of ¹⁷⁷Lu-DOTA-PEG7-Tz) via intravenous injection.[10] The molar ratio of the injected tetrazine probe to the pre-injected antibody is often around 1.5:1.[10]
- Imaging: Perform PET/CT or SPECT/CT imaging at various time points post-injection of the radiotracer (e.g., 1, 4, 24, 48 hours). This allows for the visualization of tracer accumulation at the tumor site and its clearance from non-target tissues.
- Biodistribution Analysis (Ex Vivo): At the final time point, euthanize the mice. Collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
- Data Collection: Weigh the tissues and measure the radioactivity in each sample using a gamma counter. Calculate the uptake as the percentage of the injected dose per gram of



tissue (%ID/g).

Quantitative Data Summary

Biodistribution data is critical for evaluating the efficacy of a pretargeting strategy. The following tables summarize representative data from various studies.

Table 1: Ex Vivo Biodistribution of Pretargeting Systems (%ID/g)



Targeti ng Syste m	Tumor Model	Time Post- Tz	Tumor	Blood	Liver	Kidney s	Muscle	Ref
DOTA-PEG11-Tz +CC49-TCO	LS174T	3 h	4.2 ± N/A	N/A	N/A	N/A	~0.3	[9]
68Ga- DOTA- PEG11- Tz + CC49- TCO	LS174T	N/A	5.8	N/A	N/A	N/A	N/A	[9]
64Cu- Tz- SarAr + huA33- TCO	SW122 2	1 h	5.6 ± 0.7	1.1 ± 0.2	1.0 ± 0.1	1.5 ± 0.3	0.4 ± 0.1	[5]
64Cu- Tz- SarAr + huA33- TCO	SW122 2	24 h	7.4 ± 2.0	0.2 ± 0.1	0.7 ± 0.1	0.7 ± 0.1	0.3 ± 0.1	[5]
DOTA-PEG7-Tz + 5B1-TCO	BxPC3	4 h	12.1 ± 1.5	1.3 ± 0.2	0.6 ± 0.1	1.0 ± 0.1	0.4 ± 0.1	[10]
¹⁷⁷ Lu- DOTA-	ВхРС3	120 h	16.8 ± 3.9	0.1 ± 0.0	0.4 ± 0.1	0.4 ± 0.1	0.1 ± 0.0	[10]



PEG7- Tz + 5B1- TCO								
89Zr-Tz + TCO- U36 (Pretarg eted)	VU- SCC- OE	72 h	3.0 ± 0.4	0.2 ± 0.1	0.5 ± 0.1	1.1 ± 0.1	0.1 ± 0.0	[4]
89Zr- TCO- U36 (Directl Y Labeled	VU- SCC- OE	72 h	6.1 ± 1.1	2.5 ± 0.4	2.5 ± 0.4	1.6 ± 0.2	0.2 ± 0.0	[4]

Data presented as mean \pm SD where available. N/A indicates data not provided in the source.

Table 2: Imaging Ratios and Performance



Targeting System	Tumor Model	Time Post- Tz	Tumor-to- Muscle Ratio	Tumor-to- Blood Ratio	Ref
¹¹¹ In-DOTA- PEG11-Tz + CC49-TCO	LS174T	3 h	13:1	N/A	[9]
⁸⁹ Zr-Tz + TCO-U36 (Pretargeted, 24h lag)	VU-SCC-OE	72 h	23.5 ± 6.2	~15:1	[12]
⁸⁹ Zr-TCO- U36 (Directly Labeled)	VU-SCC-OE	72 h	25.7 ± 6.3	~2.4:1	[12]
¹⁷⁷ Lu-DOTA- PEG7-Tz + 5B1-TCO	ВхРС3	120 h	~168:1	~168:1	[10]
¹⁸ F-PEG12- Tz + Atezolizumab -TCO	A549-PDL1	N/A	5.33	N/A	[11]

Note: Ratios are calculated from %ID/g values where not explicitly stated.

Conclusion

Pretargeting strategies based on the TCO-tetrazine IEDDA ligation offer a powerful platform for enhancing the performance of radionuclide-based imaging and therapy. By separating the slow antibody accumulation phase from the rapid delivery of a radioactive payload, this approach achieves remarkably high tumor-to-background ratios and reduces off-target toxicity. The protocols and data presented herein provide a comprehensive guide for researchers aiming to develop and apply these advanced techniques in preclinical and translational settings. The continued development of novel TCO and tetrazine reagents, coupled with optimized linkers like PEG11, promises to further refine this technology for clinical applications.



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